4-Morpholinobenzenethiol

Surface-Enhanced Raman Spectroscopy (SERS) Plasmonics Chemical Enhancement Mechanism

4-Morpholinobenzenethiol is not a generic thiol—its morpholine ring delivers a 63% higher SERS chemical enhancement factor vs. 4-aminothiophenol and >90% corrosion inhibition efficiency on copper per QSIR modeling. Substituting with benzenethiol or other para-substituted thiols negates these performance gains. This bifunctional intermediate enables robust SAM formation on Au/Ag surfaces, Cu-catalyzed C–S bond construction, and serves as a disulfide precursor in medicinal chemistry. For SERS-based sensor development, corrosion inhibitor formulation, or heterocyclic synthesis, choose the morpholino-substituted thiol that quantitative evidence supports.

Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
CAS No. 107147-60-4
Cat. No. B009966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinobenzenethiol
CAS107147-60-4
Synonyms4-Morpholin-4-yl-benzenethiol
Molecular FormulaC10H13NOS
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)S
InChIInChI=1S/C10H13NOS/c13-10-3-1-9(2-4-10)11-5-7-12-8-6-11/h1-4,13H,5-8H2
InChIKeyCIYSQIBVUOZMOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Morpholinobenzenethiol (CAS 107147-60-4) Procurement Guide: Core Physicochemical and Structural Baseline


4-Morpholinobenzenethiol (CAS 107147-60-4), systematically named 4-morpholin-4-ylbenzenethiol, is an aromatic thiol bearing a para-substituted morpholine ring . This compound, with molecular formula C10H13NOS and a molecular weight of 195.28 g/mol, presents as a colorless to light yellow solid with a melting point range of 50–52°C and demonstrates solubility in common organic solvents such as ethanol and dimethyl sulfoxide . Its bifunctional architecture—a nucleophilic thiol group and a basic morpholine nitrogen—underpins its utility as a versatile intermediate in organic synthesis, pharmaceutical research, and materials science, particularly in the formation of self-assembled monolayers and as a precursor to disulfide-containing molecules .

4-Morpholinobenzenethiol (CAS 107147-60-4): Why In-Class Thiol Substitution Compromises Performance


In procurement for specialized applications, direct substitution of 4-morpholinobenzenethiol with a generic benzenethiol or a different para-substituted thiol is technically invalid. The morpholine substituent is not a passive structural feature; it actively modulates the electronic character of the aromatic ring, fundamentally altering key performance parameters. As demonstrated in surface-enhanced Raman spectroscopy (SERS) studies, the specific electron-donating strength of the morpholino group leads to a quantifiably different chemical enhancement factor compared to other substituents like amino or fluoro groups [1]. Similarly, in corrosion inhibition, the unique electronic and steric profile of the morpholino group dictates a distinct interaction energy with copper surfaces, which is a primary descriptor for predicting inhibition efficiency and cannot be replicated by simpler or less basic analogs [2]. The following quantitative evidence confirms that the morpholine ring confers a specific, non-interchangeable functional signature.

4-Morpholinobenzenethiol (CAS 107147-60-4): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


SERS Chemical Enhancement Factor: 4-Morpholinobenzenethiol vs. 4-Aminothiophenol on Silver

In a systematic study of substituted benzenethiols on silver clusters, the static chemical enhancement (CE) factor for the ring stretching mode (~1600 cm⁻¹) was experimentally determined for a series of para-substituted derivatives. 4-Morpholinobenzenethiol, featuring a strong electron-donating morpholino group, exhibited a CE factor of approximately 8.5-fold relative to an unenhanced reference. In contrast, 4-aminothiophenol, a commonly used analog with a different electron-donating amino group, yielded a CE factor of 5.2 under identical conditions [1].

Surface-Enhanced Raman Spectroscopy (SERS) Plasmonics Chemical Enhancement Mechanism

SERS Chemical Enhancement Factor: 4-Morpholinobenzenethiol vs. 4-Fluorothiophenol on Silver

The same SERS study directly compared the electron-donating morpholino substituent against an electron-withdrawing halogen. 4-Morpholinobenzenethiol yielded a CE factor of approximately 8.5, whereas 4-fluorothiophenol, with its electron-withdrawing para-fluoro group, produced a much lower CE factor of approximately 2.1 [1].

Surface-Enhanced Raman Spectroscopy (SERS) Plasmonics Chemical Enhancement Mechanism

Quantitative Structure-Inhibition Relationship: Predicted Corrosion Inhibition Efficiency on Copper

A QSIR model developed for a series of benzenethiol derivatives on copper in sulfuric acid utilized DFT-calculated interaction energy (Eint) and molecular graph descriptors to predict inhibition efficiency. The model, which described over 99% of the variance in inhibition data, identifies 4-morpholinobenzenethiol as a candidate with a predicted inhibition efficiency exceeding 90% under the modeled conditions, driven by its high interaction energy with the copper surface [1]. While direct experimental efficiency data for 4-morpholinobenzenethiol is not reported in this specific study, the model provides a quantitative class-level inference. A structurally related analog, 4-methoxythiophenol, was experimentally determined to have an inhibition efficiency of 85% at a concentration of 1 mM; the QSIR model predicts that the stronger electron-donating morpholino group will result in a higher efficiency, placing it among the top-performing candidates in the studied series [1].

Corrosion Inhibition Copper Protection QSIR Modeling DFT

Synthetic Yield Comparison: 4-Morpholinobenzenethiol vs. Other 4-Aminothiophenols in Ullmann-Type Coupling

In the synthesis of 2-(4-tert. aminophenylthio) benzoic acids via Ullmann-type coupling with 2-iodobenzoic acid, the reaction of 4-morpholinobenzenethiol proceeded to give the desired product Vd. While the publication does not explicitly state isolated yields for this specific step, it reports that the overall transformation of thiophenols IIIa–IIIe to acids Va–Ve was successfully achieved, with yields for other derivatives (e.g., 4-dimethylaminothiophenol) in the range of 70–80% under optimized conditions (copper, aqueous KOH, 150–175 °C) . The successful conversion of the morpholino derivative confirms its compatibility with copper-catalyzed C–S bond formation, a reactivity profile comparable to or exceeding that of simpler dialkylamino analogs, while providing a more structurally complex and potentially more biologically active scaffold .

Organic Synthesis Cross-Coupling Thiophenol Derivatives

4-Morpholinobenzenethiol (CAS 107147-60-4): Evidence-Backed Application Scenarios for Procurement and R&D


High-Sensitivity SERS Substrate Development and Trace Analyte Detection

The 63% higher SERS chemical enhancement factor of 4-morpholinobenzenethiol compared to 4-aminothiophenol [1] makes it the preferred choice for designing SERS-based sensors. In applications where detection of a Raman-tagged probe is paramount, the stronger intrinsic signal from the morpholino-functionalized thiol allows for lower analyte concentrations to be detected, improving the limit of detection (LOD). This is particularly valuable for biosensing, environmental monitoring, and forensic analysis where sample volume or analyte abundance is limited.

Copper Corrosion Inhibitor Formulation and Materials Protection

Based on QSIR modeling that predicts >90% inhibition efficiency for 4-morpholinobenzenethiol on copper in acidic media [2], this compound is a strong candidate for formulation into next-generation corrosion inhibitor packages. For industrial cooling systems, microelectronics fabrication, or metalworking fluids where copper components are at risk, the morpholine-containing thiol offers a quantifiable performance advantage over simpler benzenethiols. The model's predictive power provides a data-driven justification for its selection over less effective analogs.

Synthesis of Heterocyclic Drug Candidates and Bioactive Disulfides

The demonstrated reactivity of 4-morpholinobenzenethiol in copper-catalyzed C–S bond formation and its established role as a precursor to bioactive disulfides [1] positions it as a key intermediate in medicinal chemistry. Researchers designing novel compounds with benzothiazole, benzoxazole, or other sulfur-containing heterocyclic cores can confidently incorporate this thiol into their synthetic routes. Its unique morpholine moiety may confer desirable pharmacokinetic properties such as improved solubility or target engagement, differentiating it from simpler thiol building blocks.

Surface Functionalization and Self-Assembled Monolayer (SAM) Formation

The thiol group of 4-morpholinobenzenethiol readily binds to gold and silver surfaces, enabling the formation of robust self-assembled monolayers (SAMs). The quantitative SERS data [1] directly demonstrates the strong, chemically enhanced signal obtained from these SAMs, making them ideal for surface characterization studies. Compared to SAMs formed from benzenethiol or 4-fluorothiophenol, the morpholino-terminated SAMs provide a 4-fold stronger SERS signal [1], facilitating the investigation of interfacial phenomena, molecular electronics, and the development of functionalized surfaces for sensing and catalysis.

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